(3S)-3-ethenylpyrrolidinehydrochloride
Description
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Properties
Molecular Formula |
C6H12ClN |
|---|---|
Molecular Weight |
133.62 g/mol |
IUPAC Name |
(3S)-3-ethenylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H11N.ClH/c1-2-6-3-4-7-5-6;/h2,6-7H,1,3-5H2;1H/t6-;/m1./s1 |
InChI Key |
AEDUVXGOGRMQCK-FYZOBXCZSA-N |
Isomeric SMILES |
C=C[C@@H]1CCNC1.Cl |
Canonical SMILES |
C=CC1CCNC1.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Spectral Data Analysis of (3S)-3-Ethenylpyrrolidine Hydrochloride: A Technical Guide
Introduction
(3S)-3-Ethenylpyrrolidine hydrochloride, a chiral pyrrolidine derivative, represents a valuable building block in modern synthetic chemistry, particularly in the development of novel pharmaceutical agents. The unique conformational constraints of the pyrrolidine ring, combined with the reactivity of the vinyl group, make it an attractive scaffold for creating structurally diverse and biologically active molecules. Accurate and comprehensive spectral characterization is paramount for ensuring the identity, purity, and structural integrity of this compound throughout the research and development lifecycle.
Molecular Structure and Key Features
The structure of (3S)-3-ethenylpyrrolidine hydrochloride incorporates several key features that dictate its spectral properties:
-
Chiral Center: The stereocenter at the C3 position influences the magnetic environment of the pyrrolidine ring protons.
-
Pyrrolidine Ring: A five-membered saturated heterocyclic amine.
-
Ethenyl (Vinyl) Group: A reactive functional group with characteristic spectroscopic signatures.
-
Secondary Amine Hydrochloride: The protonated nitrogen atom significantly impacts both the IR and NMR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (3S)-3-ethenylpyrrolidine hydrochloride, both ¹H and ¹³C NMR will provide definitive structural information.
Predicted ¹H NMR Spectral Data (500 MHz, D₂O)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H1' (vinyl) | 5.8 - 6.0 | ddd | Jtrans ≈ 17, Jcis ≈ 10, Jgem ≈ 7 |
| H2'a (vinyl, trans) | 5.2 - 5.4 | d | Jtrans ≈ 17, Jgem ≈ 1.5 |
| H2'b (vinyl, cis) | 5.1 - 5.3 | d | Jcis ≈ 10, Jgem ≈ 1.5 |
| H2a, H2b (pyrrolidine) | 3.3 - 3.7 | m | - |
| H5a, H5b (pyrrolidine) | 3.1 - 3.5 | m | - |
| H3 (pyrrolidine) | 2.8 - 3.1 | m | - |
| H4a, H4b (pyrrolidine) | 1.9 - 2.3 | m | - |
| NH₂⁺ | 9.0 - 10.0 (or exchanged with D₂O) | br s | - |
Predicted ¹³C NMR Spectral Data (125 MHz, D₂O)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1' (vinyl) | 138 - 142 |
| C2' (vinyl) | 115 - 120 |
| C2 (pyrrolidine) | 50 - 55 |
| C5 (pyrrolidine) | 45 - 50 |
| C3 (pyrrolidine) | 40 - 45 |
| C4 (pyrrolidine) | 30 - 35 |
Rationale and Experimental Considerations
The predicted chemical shifts are based on the analysis of structurally similar compounds and established NMR principles[1][2][3][4][5].
-
Vinyl Group: The vinyl protons are expected in the downfield region of the aliphatic spectrum (4.5-7.5 ppm) due to the sp² hybridization of the carbons[6]. The internal proton (H1') will be a multiplet due to coupling with the two terminal vinyl protons and the adjacent C3 proton of the pyrrolidine ring. The terminal protons (H2'a and H2'b) will appear as doublets of doublets, exhibiting characteristic geminal, cis, and trans coupling constants.
-
Pyrrolidine Ring: The protons on the carbons adjacent to the protonated nitrogen (C2 and C5) are deshielded and will appear further downfield compared to the other ring protons[7][8][9]. The hydrochloride salt form will lead to a significant downfield shift of the protons on the α-carbons (C2 and C5) due to the inductive effect of the positively charged nitrogen atom. The NH₂⁺ proton signal is expected to be broad and may exchange with the deuterium in D₂O, leading to its disappearance from the spectrum.
-
Solvent Choice: D₂O is a suitable solvent for acquiring the NMR spectrum of the hydrochloride salt, as it readily dissolves the compound. However, this will result in the exchange of the acidic NH₂⁺ proton. To observe the NH₂⁺ proton, a non-protic polar solvent such as DMSO-d₆ could be used.
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of (3S)-3-ethenylpyrrolidine hydrochloride will be characterized by absorptions from the N-H bonds of the secondary amine salt, C-H bonds of the vinyl and alkyl groups, and the C=C double bond.
Predicted IR Absorption Bands
| Wave Number (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3020 - 3080 | =C-H Stretch | Vinyl | Medium |
| 2850 - 2950 | C-H Stretch | Pyrrolidine (sp³) | Medium to Strong |
| 2400 - 2700 | N-H Stretch | Secondary Amine Hydrochloride | Broad, Strong |
| 1620 - 1680 | C=C Stretch | Vinyl | Weak to Medium |
| 1560 - 1620 | N-H Bend | Secondary Amine Hydrochloride | Medium |
| 910 and 990 | =C-H Bend (out-of-plane) | Vinyl | Strong |
| 1000 - 1250 | C-N Stretch | Aliphatic Amine | Medium |
Rationale and Experimental Considerations
-
N-H Stretching: The most prominent feature in the IR spectrum will be the broad and strong absorption band in the 2400-2700 cm⁻¹ region, which is characteristic of the N-H stretching vibration in a secondary amine salt[10][11]. This broadness is due to hydrogen bonding in the solid state.
-
C-H Stretching: The spectrum will show distinct C-H stretching bands. Absorptions above 3000 cm⁻¹ are indicative of the sp² hybridized C-H bonds of the vinyl group, while those below 3000 cm⁻¹ correspond to the sp³ hybridized C-H bonds of the pyrrolidine ring[12][13][14].
-
C=C Stretching: A weak to medium intensity band is expected in the 1620-1680 cm⁻¹ range for the C=C stretching of the vinyl group[15].
-
C-H Bending: Strong absorption bands around 910 cm⁻¹ and 990 cm⁻¹ are highly characteristic of the out-of-plane C-H bending vibrations of a monosubstituted alkene (vinyl group) and are often diagnostic[15][16].
-
Sample Preparation: The spectrum can be obtained using a potassium bromide (KBr) pellet or as a mull (e.g., Nujol). A KBr pellet is generally preferred for high-quality spectra of solid samples.
Experimental Protocol for FTIR Data Acquisition
Caption: Workflow for FTIR data acquisition using the KBr pellet method.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. Both low-resolution and high-resolution MS can be employed.
Predicted Mass Spectral Data
| m/z | Ion | Method | Comments |
| 98.0964 | [M+H]⁺ (free base) | ESI | High-resolution mass of the protonated free base. |
| 97.0886 | [M]⁺˙ (free base) | EI | Molecular ion of the free base. |
| 82 | [M-CH₃]⁺ | EI | Loss of a methyl radical. |
| 70 | [M-C₂H₃]⁺ | EI/ESI-MS/MS | Loss of the vinyl group. |
| 56 | [C₄H₈]⁺˙ | EI | Fragmentation of the pyrrolidine ring. |
Rationale and Experimental Considerations
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for the analysis of the hydrochloride salt, which will likely show the protonated free base [M+H]⁺ as the parent ion. Electron ionization (EI) would require the analysis of the free base form and would likely lead to more extensive fragmentation.
-
Fragmentation Pattern: In ESI-MS/MS or EI, fragmentation of the pyrrolidine ring is expected. A common fragmentation pathway for pyrrolidine-containing compounds is the loss of the substituent at the 3-position (the vinyl group in this case)[17][18][19]. Alpha-cleavage adjacent to the nitrogen is also a common fragmentation pathway for cyclic amines, leading to the opening of the ring followed by further fragmentation. The pyrrolidine moiety itself can be a dominant fragment in the mass spectrum.
Experimental Protocol for ESI-MS Data Acquisition
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In silico studies of new pyrrolidine derivatives
Expertise & Causality: A pharmacophore is a 3D arrangement of essential chemical features that a molecule must possess to be recognized by a specific biological target. [9]These features include hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. [10]By analyzing a set of potent pyrrolidine-based inhibitors, we can generate a pharmacophore hypothesis. This hypothesis serves as a 3D query to rapidly screen large chemical databases, identifying novel compounds from different chemical classes that fit the required spatial arrangement of features. [9][11]
Part 2: Structure-Based Design - Hitting the Target with Precision
When a 3D structure of the target protein is available (from X-ray crystallography, NMR, or cryo-EM), we can employ structure-based methods. This approach offers a more direct and rational path to designing potent and selective inhibitors.
Molecular Docking
Expertise & Causality: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, our pyrrolidine derivative) when bound to a second (the receptor, our protein target) to form a stable complex. [5][9]The primary goal is to predict the binding mode and estimate the binding affinity (often as a "docking score" or "binding energy"). A lower binding energy generally indicates a more stable complex and, potentially, a more potent inhibitor. [9]Docking studies are instrumental in understanding the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the protein's active site. [10][11][12]For example, docking studies might reveal that the nitrogen atom of the pyrrolidine ring forms a crucial hydrogen bond with an aspartate residue in the active site, providing a clear rationale for its importance. [10][12] Protocol: A Self-Validating Molecular Docking Workflow
This protocol ensures the docking procedure is reliable before screening unknown compounds. The key is "re-docking": successfully reproducing the known binding pose of a co-crystallized ligand.
-
Receptor Preparation:
-
Obtain Structure: Download the target protein's crystal structure from the Protein Data Bank (PDB). [9]Choose a high-resolution structure (<2.5 Å) with a bound ligand similar to your scaffold, if possible.
-
Clean Structure: Remove all crystallographic water molecules, co-solvents, and ions that are not critical for binding. [13] * Add Hydrogens & Charges: Add polar hydrogens and assign partial atomic charges using a standard force field (e.g., Gasteiger). This is critical for calculating electrostatic interactions. [13] * Define Binding Site: Define the docking grid box around the known binding site of the co-crystallized ligand.
-
-
Ligand Preparation:
-
Sketch & Minimize: Draw the 3D structure of the new pyrrolidine derivatives. [14] * Energy Minimization: Perform energy minimization using a molecular mechanics force field (e.g., MMFF94) to obtain a low-energy, stable conformation. [14] * Assign Torsions: Define rotatable bonds to allow for conformational flexibility during docking.
-
-
Validation Step (Re-docking):
-
Extract & Re-dock: Extract the co-crystallized ligand from the PDB file and re-dock it into the prepared receptor.
-
Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose.
-
Trustworthiness Check: An RMSD value of < 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode. [9]
-
-
Screening New Derivatives:
-
Dock Library: Dock the prepared library of new pyrrolidine derivatives using the validated protocol.
-
Analyze Results: Rank the compounds based on their predicted binding energy. Visually inspect the binding poses of the top-scoring hits to analyze key interactions (hydrogen bonds, π-π stacking, etc.) with active site residues. [9]
-
Caption: A validated workflow for molecular docking simulations.
Part 3: Refining Hits with Molecular Dynamics
Expertise & Causality: A significant limitation of molecular docking is that it treats the protein as a rigid entity and provides only a static snapshot of the binding event. In reality, proteins are dynamic and constantly in motion. Molecular Dynamics (MD) simulations address this by simulating the movement of atoms in the protein-ligand complex over time (typically nanoseconds to microseconds). [5][15]This provides critical insights into the stability of the predicted binding pose and the dynamics of key interactions. [7][13][16]A ligand that appears promising in docking but is unstable and dissociates quickly in an MD simulation is a poor candidate for synthesis.
Protocol: Assessing Binding Stability with MD Simulation
-
System Preparation:
-
Input: Use the best-ranked docking pose of the pyrrolidine derivative-protein complex.
-
Force Field: Choose an appropriate force field (e.g., CHARMM36, AMBER) for the protein and generate parameters for the ligand. [17] * Solvation: Place the complex in a box of explicit water molecules (e.g., TIP3P water model) to simulate a physiological environment. [17] * Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system and mimic a physiological salt concentration. [17]
-
-
Simulation Execution:
-
Minimization: Perform energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure while restraining the protein and ligand. This allows the water molecules to settle around the complex.
-
Production Run: Release the restraints and run the production simulation for a set duration (e.g., 100 ns). [7][13]
-
-
Analysis:
-
RMSD Analysis: Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and the binding pose is stable. [17] * Interaction Analysis: Monitor key hydrogen bonds and hydrophobic contacts identified in docking. Determine their persistence throughout the simulation. [15] Binding Free Energy Calculation (MM/PBSA)
-
Following a stable MD trajectory, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate a more accurate estimate of the binding free energy than the initial docking score. [7][13]This provides a powerful tool for re-ranking the docked compounds and improving the correlation with experimental activity.
Part 4: Predicting Drug-Likeness - The ADMET Profile
Expertise & Causality: A compound that is highly potent in a test tube is useless if it cannot reach its target in the body or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical filtering step to eliminate compounds with poor pharmacokinetic profiles or potential safety liabilities early on. [5][18] Key ADMET Parameters for Pyrrolidine Derivatives:
-
Lipinski's Rule of Five: A widely used rule of thumb to evaluate drug-likeness and predict oral bioavailability. [18]* Human Intestinal Absorption (HIA): Predicts the percentage of a compound absorbed from the gut. [18]* CYP450 Inhibition: Predicts whether a compound will inhibit key cytochrome P450 enzymes, which are responsible for metabolizing most drugs. Inhibition can lead to dangerous drug-drug interactions. [18]* Toxicity Prediction: Screens for potential carcinogenicity, mutagenicity, and cardiotoxicity (e.g., hERG inhibition). [18]
Derivative ID Mol. Weight LogP H-Bond Donors H-Bond Acceptors HIA (%) CYP2D6 Inhibitor Carcinogenic PYR-001 345.4 2.8 1 4 95.2 No No PYR-002 510.7 5.5 2 5 88.1 No No PYR-003 421.5 3.1 0 7 90.4 Yes No | PYR-004 | 298.3 | 1.9 | 3 | 3 | 98.7 | No | No |
Table 2: Example of an in silico ADMET and physicochemical properties report for a series of new pyrrolidine derivatives. PYR-002 violates two of Lipinski's rules (MW > 500, LogP > 5), and PYR-003 is a predicted CYP2D6 inhibitor, marking them for deprioritization.
Conclusion: A Synergistic Approach to Pyrrolidine Drug Discovery
The in silico study of new pyrrolidine derivatives is not a single method but a multi-faceted, synergistic cascade of computational techniques. By intelligently combining ligand- and structure-based design, validating our predictions with rigorous methods like molecular dynamics, and constantly filtering for drug-like properties, we can dramatically enhance the efficiency and success rate of the drug discovery process. This guide provides a robust framework for researchers to rationally design the next generation of potent, selective, and safe pyrrolidine-based therapeutics.
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Stereochemical Engineering of Pyrrolidine Scaffolds: Biological Profiling and Synthetic Control
Executive Summary
The pyrrolidine ring acts as a "privileged scaffold" in medicinal chemistry, appearing in approximately 20% of FDA-approved small-molecule drugs containing a nitrogen heterocycle.[1] Its value lies not merely in its solubility or metabolic stability, but in its unique stereochemical properties. Unlike flat aromatic systems (e.g., pyrrole, pyridine), the pyrrolidine ring exists in dynamic 3D conformations—primarily "envelope" (
This guide analyzes how controlling these stereochemical vectors dictates biological outcomes. We examine the transition from "flat" SAR to 3D-space exploitation, using high-affinity inhibitors like Saxagliptin and Captopril as primary case studies. We also provide a validated protocol for the enantiomeric separation of cyanopyrrolidine derivatives.
The Mechanistic Advantage: Conformational Restriction
The pyrrolidine ring reduces the entropic penalty of binding (
The Envelope Pucker and Receptor Fit
The ring adopts specific puckering modes (e.g., C3-endo or C4-exo) that direct substituents into precise vectors.
-
C3-endo (North): Often favored by electronegative substituents at C4 (e.g., -OH, -F) due to the gauche effect.
-
C4-exo (South): Favored by steric bulk or specific H-bonding requirements.
Impact on Potency: A substituent in a "pseudo-equatorial" position on a puckered ring may extend deep into a hydrophobic pocket, whereas the "pseudo-axial" epimer might clash with the receptor wall.
Case Studies in Stereochemical Efficacy
Case Study 1: Captopril – The Proline Template
Captopril was the first ACE inhibitor developed using rational design, mimicking the terminal L-Proline of the peptide substrate.
-
Stereochemical Criticality:
-
Scaffold: The L-proline moiety (S-configuration) is non-negotiable; it anchors the molecule via the carboxylate binding to the zinc ion in ACE.
-
Side Chain: The 3-mercapto-2-methylpropanoyl side chain introduces a second chiral center.
-
Data Comparison:
-
(2S, 2'S)-Isomer (Captopril):
(Active Drug). -
(2S, 2'R)-Isomer:
(100-fold potency loss).
-
-
Mechanism: The (2'S)-methyl group aligns perfectly with the S1' hydrophobic pocket of ACE. The (R)-methyl clashes, preventing the thiol from coordinating effectively with the active site Zinc (
).
-
Case Study 2: Saxagliptin – The Cyanopyrrolidine "Warhead"
DPP-4 inhibitors like Saxagliptin and Vildagliptin utilize a 2-cyanopyrrolidine motif. The nitrile group forms a reversible covalent imidate adduct with the catalytic Serine-630 of DPP-4.
-
Stereochemical Criticality:
-
Binding Kinetics: Saxagliptin exhibits "slow-tight" binding.
-
Dissociation Half-life (
):-
Saxagliptin: ~50 minutes.
-
Vildagliptin: ~3.5 minutes.
-
Sitagliptin (non-pyrrolidine): <2 minutes.[2]
-
-
Causality: The rigid, bridged pyrrolidine (azabicyclo[3.1.0]hexane) of Saxagliptin locks the nitrile in a precise trajectory for nucleophilic attack by Ser-630. This stereochemical rigidity creates a "molecular anchor," leading to prolonged target residence time and superior efficacy despite a lower plasma
.
-
Table 1: Comparative Potency of Pyrrolidine-Based DPP-4 Inhibitors
| Drug | Scaffold Structure | Active Enantiomer | Ki (nM) | Selectivity (DPP4/DPP8) |
| Saxagliptin | Methanoprolinenitrile (Bridged) | (1S, 3S, 5S) | 1.3 | 400-fold |
| Vildagliptin | Prolinenitrile (Unbridged) | (2S) | ~3-10 | 200-fold |
| Sitagliptin | Triazolopiperazine (Linear) | (R) | 18 | >2500-fold |
Visualizing the Mechanism
The following diagram illustrates the interaction logic for Cyanopyrrolidine inhibitors within the DPP-4 active site.
Caption: Mechanistic pathway of Cyanopyrrolidine DPP-4 inhibition. The stereochemical configuration aligns the nitrile warhead for covalent bond formation with Ser630.
Experimental Protocol: Chiral Separation of Vildagliptin Enantiomers[3][4][5]
Separating the eutomer (S-isomer) from the distomer (R-isomer) is a critical quality control step. Standard C18 columns cannot resolve these enantiomers. The following protocol uses a Cellulose-based Chiral Stationary Phase (CSP) under Reverse Phase (RP) conditions.
Reagents & Equipment
-
Column: Chiralcel OD-RH (250 mm × 4.6 mm, 5 µm) or equivalent cellulose tris(3,5-dimethylphenylcarbamate) phase.
-
Mobile Phase A: 20 mM Borax Buffer (Sodium tetraborate decahydrate), adjusted to pH 9.0 ± 0.05 with 0.1% Triethylamine (TEA).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Detector: UV/Vis at 210 nm.
-
Flow Rate: 0.5 mL/min to 1.0 mL/min (Optimize for backpressure < 2000 psi).
Step-by-Step Methodology
-
Buffer Preparation: Dissolve 3.81 g of borax in 500 mL ultrapure water. Add 0.5 mL TEA. Adjust pH to 9.0 using dilute phosphoric acid or NaOH. Filter through a 0.22 µm membrane.
-
Mobile Phase Formulation: Mix Buffer and Acetonitrile in a 50:50 (v/v) ratio. Degas by ultrasonication for 15 minutes.
-
Note: The basic pH is crucial because Vildagliptin is basic; low pH leads to peak tailing due to protonation of the secondary amine.
-
-
System Equilibration: Flush the column with Mobile Phase for 45 minutes at 0.5 mL/min until the baseline stabilizes.
-
Sample Preparation: Dissolve Vildagliptin reference standard (racemic mix for method development) in Mobile Phase to a concentration of 0.5 mg/mL.
-
Injection & Analysis: Inject 10 µL.
Troubleshooting
-
Peak Tailing: Increase TEA concentration to 0.2% to mask residual silanol groups on the stationary phase.
-
Low Resolution: Lower the Acetonitrile content to 40% to increase retention and separation factor (
).
Synthetic Workflow: Captopril Production
The synthesis of Captopril demonstrates the preservation of chirality from the "Chiral Pool" (L-Proline).
Caption: Synthetic route for Captopril. Direct acylation of L-Proline retains the ring stereochemistry. Control of the side-chain stereochemistry is achieved via chiral reagents or diastereomeric resolution.
Future Outlook: Fragment-Based Design
The future of pyrrolidine therapeutics lies in Fragment-Based Drug Discovery (FBDD) . The pyrrolidine ring is increasingly used as a "linker" that provides specific vectors for fragments to explore 3D space.
-
Chiral Switches: Racemic drugs containing pyrrolidine (e.g., older antihistamines) are being re-evaluated as single enantiomers to reduce off-target toxicity (e.g., hERG channel inhibition).
-
3,4-Disubstituted Pyrrolidines: These offer orthogonal vectors. We anticipate a rise in libraries based on trans-3,4-disubstituted pyrrolidines to target GPCRs where "flat" molecules have failed.
References
-
Design and Synthesis of Captopril. Science. Cushman, D. W., & Ondetti, M. A. (1991). Link
-
Potency, selectivity and prolonged binding of saxagliptin to DPP4. BMC Pharmacology. Wang, A., et al. (2012).[2][4] Link
-
Validated Chiral Ultra Fast Liquid Chromatographic Method for Quantitative Analysis of Enantiomeric Vildagliptin. American Journal of Analytical Chemistry. Srinivas, C., et al. (2021).[5] Link
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold. Molecules. O'Hagan, D. (2000). Link
-
Stereoselective synthesis of pyrrolidine derivatives. Chemical Reviews. Najera, C., & Sansano, J. M. (2007). Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated Chiral Ultra Fast Liquid Chromatographic Method for Quantitative Analysis of Enantiomeric Vildagliptin [scirp.org]
- 4. Frontiers | Saxagliptin but Not Sitagliptin Inhibits CaMKII and PKC via DPP9 Inhibition in Cardiomyocytes [frontiersin.org]
- 5. scirp.org [scirp.org]
Methodological & Application
Application Note: Asymmetric Synthesis of 3-Substituted Pyrrolidin-2-ones
Executive Summary
The pyrrolidin-2-one (
This Application Note details two orthogonal, high-fidelity protocols for establishing the C3 stereocenter. Unlike traditional chiral auxiliary methods (e.g., Meyers or Evans) that require stoichiometric chiral reagents and additional cleavage steps, these protocols utilize catalytic asymmetric induction, suitable for both discovery-phase SAR exploration and process-scale development.
Strategic Selection Guide
-
Protocol A (Asymmetric Hydrogenation): Best for converting available 3-methylene precursors into 3-alkyl derivatives. Ideal for late-stage diversification of the C3 substituent.
-
Protocol B (NHC-Catalyzed Annulation): Best for de novo construction of the lactam ring with simultaneous stereocenter formation. Ideal for accessing complex substitution patterns not easily derived from alkylation.
Strategic Decision Framework
Figure 1: Decision tree for selecting the optimal synthetic pathway based on starting material availability.
Protocol A: Rhodium-Catalyzed Asymmetric Hydrogenation
Target: Enantioselective reduction of 3-methylene-pyrrolidin-2-ones. Mechanism: Rh(I)-catalyzed hydrogenation using chiral bisphosphine ligands (e.g., DuPhos, BisP*, or TangPhos).
Background & Rationale
The hydrogenation of exocyclic enamides/esters is one of the most atom-economical methods in synthesis. For 3-methylene-2-pyrrolidinones, the choice of ligand is critical to enforce facial selectivity on the tetrasubstituted alkene. We utilize a Rh(I)-DuPhos system, which typically delivers >95% ee due to its rigid
Experimental Protocol
Materials
-
Substrate:
-Boc-3-methylene-pyrrolidin-2-one (1.0 equiv) -
Catalyst Precursor: [Rh(cod)
]BF (1.0 mol%) -
Ligand:
-Me-DuPhos (1.1 mol%) -
Solvent: Anhydrous Methanol (degassed)
-
Gas: Hydrogen (
), 99.999% purity
Step-by-Step Methodology
-
Catalyst Formation (In Glovebox):
-
In a 4 mL vial, dissolve [Rh(cod)
]BF (4.0 mg, 0.01 mmol) and -Me-DuPhos (3.1 mg, 0.011 mmol) in 1 mL of degassed MeOH. -
Stir for 15 minutes. The solution should turn from orange to a characteristic reddish-orange, indicating formation of the active cationic solvate species.
-
-
Reaction Setup:
-
Load the substrate (197 mg, 1.0 mmol) into a high-pressure steel autoclave (e.g., Parr reactor) equipped with a glass liner and a magnetic stir bar.
-
Add the catalyst solution via syringe under an inert atmosphere (Ar or
). -
Dilute with additional degassed MeOH to reach a total concentration of 0.1 M.
-
-
Hydrogenation:
-
Seal the autoclave. Purge three times with
(pressurize to 5 bar, then vent). -
Pressurize the reactor to 5 atm (75 psi) .
-
Stir vigorously (1000 rpm) at 25°C for 12 hours.
-
Scientist's Note: While many Rh-catalysts work at 1 atm, 5 atm ensures rapid turnover and minimizes catalyst deactivation by trace oxygen.
-
-
Workup & Analysis:
-
Vent the hydrogen gas carefully.
-
Concentrate the solvent in vacuo.
-
Pass the residue through a short plug of silica gel (100% EtOAc) to remove the metal catalyst.
-
Analyze ee via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).
-
Scientist's Critical Insights
-
Substrate Purity: The exocyclic double bond is prone to polymerization. Ensure the starting material is freshly purified and free of peroxides.
-
Protecting Group: The
-Boc group is essential. Unprotected lactams can coordinate competitively to the Rh center, poisoning the catalyst or eroding enantioselectivity.
Protocol B: NHC-Catalyzed [3+2] Annulation
Target: De novo synthesis of 3-substituted
Background & Rationale
This protocol utilizes the "Breslow intermediate" concept. An NHC catalyst activates an enal to form a homoenolate equivalent, which undergoes a [3+2] cycloaddition with an imine (generated in situ or pre-formed). This method is powerful because it sets two stereocenters (C3 and C4) simultaneously.
Experimental Workflow
Figure 2: Simplified catalytic cycle for the NHC-mediated generation of chiral lactams.
Experimental Protocol
Materials
-
Substrate A: Cinnamaldehyde derivative (1.0 equiv)
-
Substrate B: Diethyl
-Tosyl-aminomalonate (1.0 equiv) -
Catalyst: Chiral Triazolium Salt (e.g., Bode or Rovis type NHC precatalyst) (5-10 mol%)
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (10 mol%)
-
Solvent: THF or Toluene (anhydrous)
-
Additive: 4Å Molecular Sieves
Step-by-Step Methodology
-
Pre-Catalyst Activation:
-
Flame-dry a 10 mL round-bottom flask containing 4Å molecular sieves (100 mg).
-
Add the Chiral Triazolium Salt (0.05 mmol) and Substrate B (0.5 mmol).
-
Add anhydrous THF (2.0 mL) and stir under Nitrogen.
-
-
Reaction Initiation:
-
Add Substrate A (Enal, 0.5 mmol) to the mixture.
-
Add DBU (0.05 mmol) dropwise. The DBU deprotonates the triazolium salt to generate the free carbene in situ.
-
-
Incubation:
-
Stir the reaction mixture at Room Temperature (23°C) for 12–24 hours.
-
Monitoring: Monitor consumption of the enal by TLC (UV visualization).
-
-
Quench & Purification:
-
Quench with saturated
solution. -
Extract with DCM (
mL). -
Dry organics over
, filter, and concentrate. -
Purify via flash chromatography (Hexanes/EtOAc gradient).
-
Scientist's Critical Insights
-
Water Sensitivity: Unlike Phase Transfer Catalysis, NHC intermediates are sensitive to hydrolysis. Strictly anhydrous conditions are required to prevent the "off-cycle" formation of carboxylic acids from the enal.
-
Base Selection: The base must be strong enough to deprotonate the precatalyst but not so nucleophilic that it attacks the enal directly. DBU or
are standard choices.
Comparative Data Summary
| Feature | Protocol A: Rh-Hydrogenation | Protocol B: NHC Annulation |
| Key Bond Formed | C-H (Reduction) | C-C (Ring Construction) |
| Stereocenters Set | C3 only | C3 and C4 |
| Typical Yield | 90–99% | 70–85% |
| Typical ee | >95% | 90–98% |
| Scale Potential | High (kg scale feasible) | Moderate (g scale) |
| Limitation | Requires synthesis of alkene precursor | Sensitive to steric bulk on enal |
References
-
Review of Gamma-Lactam Synthesis: Albrecht, Ł., Jiang, H., & Jørgensen, K. A.[1] (2011). Organocatalytic asymmetric synthesis of the "privileged" pyrrolidine scaffold. Chemistry – A European Journal.
-
Rh-Catalyzed Hydrogenation (Primary Protocol Source): Tang, W., & Zhang, X. (2003).[2] New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews.
-
NHC-Catalyzed Annulation (Protocol B Source): Du, D., & Wang, Y. (2013). Asymmetric synthesis of
-lactams under low-loading N-heterocyclic carbene catalysis. Organic Chemistry Frontiers. -
Phase-Transfer Alkylation (Alternative Strategy): Park, Y., et al.[3] (2012).[3][4] Highly Enantioselective Phase-Transfer Catalytic
-Alkylation of -tert-Butoxycarbonyllactams. Chemistry – A European Journal. -
Industrial Relevance (Brivaracetam): Kenda, B., et al.[5] (2004).[2] Discovery of 4-substituted pyrrolidone butanamides as new agents with potential antiepileptic activity. Journal of Medicinal Chemistry.
Sources
- 1. Organocatalytic cyclization-rearrangement cascade reaction: asymmetric construction of γ-lactams - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00010F [pubs.rsc.org]
- 2. ajchem-b.com [ajchem-b.com]
- 3. Sci-Hub. ChemInform Abstract: Highly Enantioselective Phase‐Transfer Catalytic α‐Alkylation of α‐tert‐Butoxycarbonyllactams: Construction of β‐Quaternary Chiral Pyrrolidine and Piperidine Systems. / ChemInform, 2012 [sci-hub.sg]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
High-performance liquid chromatography (HPLC) analysis of 3-aminopyrrolidine hydrochloride
An Application Note for the Reversed-Phase HPLC Analysis of 3-Aminopyrrolidine Hydrochloride via Pre-Column Derivatization
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-aminopyrrolidine hydrochloride, a critical intermediate in the pharmaceutical industry.[1][2] Due to its high polarity and lack of a native chromophore, direct analysis of 3-aminopyrrolidine by conventional reversed-phase HPLC with UV detection is challenging.[3][4] This guide details a strategic approach involving pre-column derivatization to overcome these analytical hurdles, enabling accurate and reliable purity determination. An alternative method using Hydrophilic Interaction Liquid Chromatography (HILIC) is also discussed for instances where derivatization is not desirable. The protocols provided are designed for researchers, analytical scientists, and quality control professionals in drug development and manufacturing.
The Analytical Challenge: Properties of 3-Aminopyrrolidine Hydrochloride
3-Aminopyrrolidine and its salts are vital building blocks in the synthesis of various active pharmaceutical ingredients (APIs), particularly quinolone antibiotics.[1][2][4] Its chemical structure, a small, polar aliphatic amine, presents two primary obstacles for analysis by the most common HPLC technique, Reversed-Phase (RP) HPLC:
-
Poor Retention: Highly polar or hydrophilic compounds like 3-aminopyrrolidine have a very low affinity for the nonpolar stationary phases (e.g., C18) used in RP-HPLC.[5][6] This results in little to no retention, with the analyte eluting in or near the solvent front (void volume), making accurate quantification impossible.
-
Lack of a Chromophore: The molecule does not possess a chromophore that absorbs light in the typical UV-Vis range (200-400 nm) used by standard HPLC detectors.[4][7] This renders the compound effectively invisible to UV detection, the most common detection method in quality control labs.[8]
Strategic Solutions for a Demanding Analyte
To develop a reliable analytical method, a tailored strategy is required. Several chromatographic techniques can be employed to address the challenges of retaining and detecting polar amines.
Caption: Strategic approaches to address HPLC analysis challenges.
-
Pre-column Derivatization: This is a widely accepted and robust technique where the analyte is chemically modified before injection into the HPLC system.[9] A derivatizing agent reacts with the amine functional group to form a new, less polar molecule that incorporates a strong chromophore or fluorophore.[9][10] This dual benefit simultaneously solves the problems of retention and detection. A published method for 3-aminopyrrolidine hydrochloride uses Boc anhydride for this purpose.[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an ideal alternative for separating highly polar compounds without derivatization.[11][12][13] It employs a polar stationary phase (e.g., bare silica, amino, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[11] The retention mechanism involves the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[11]
-
Ion-Pair Chromatography (IPC): This technique is used for ionic and ionizable compounds in reversed-phase mode. An ion-pairing reagent, such as an alkyl sulfonate, is added to the mobile phase.[14][15] This reagent has a charged head group that forms an ion pair with the protonated amine analyte and a hydrophobic tail that interacts with the C18 stationary phase, thereby promoting retention.[14] However, IPC can lead to long column equilibration times and is often incompatible with mass spectrometry (MS).[6]
-
Mixed-Mode Chromatography (MMC): This approach uses stationary phases that possess multiple functionalities, such as reversed-phase (C18) and ion-exchange groups.[16][17] This allows for simultaneous hydrophobic and electrostatic interactions, providing unique selectivity and enhanced retention for polar and charged analytes without the need for ion-pairing reagents.[16][17]
For this application note, we will detail the Pre-column Derivatization method due to its proven application and high sensitivity, and provide an overview of a HILIC method as a modern, direct alternative.
Recommended Protocol: Pre-Column Derivatization with Boc Anhydride followed by RP-HPLC
This protocol is adapted from established methodologies for the analysis of 3-aminopyrrolidine hydrochloride.[4] The primary amine of the analyte reacts with Di-tert-butyl dicarbonate (Boc anhydride) to form a tert-butyloxycarbonyl (Boc)-protected derivative. This derivative is significantly less polar and contains a carbonyl group that allows for UV detection at low wavelengths (~210 nm).
Apparatus and Reagents
-
High-Performance Liquid Chromatograph with UV Detector
-
Analytical Balance
-
Volumetric flasks, pipettes, and autosampler vials
-
3-Aminopyrrolidine hydrochloride reference standard
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Triethylamine (TEA) or Sodium Bicarbonate
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
Standard and Sample Preparation
Standard Stock Solution (approx. 1 mg/mL of 3-aminopyrrolidine HCl):
-
Accurately weigh approximately 25 mg of 3-aminopyrrolidine hydrochloride reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of deionized water and sonicate to dissolve.
-
Dilute to volume with deionized water and mix thoroughly.
Sample Solution (approx. 1 mg/mL):
-
Prepare a sample solution by accurately weighing the test material to achieve a nominal concentration of 1 mg/mL in deionized water, following the same procedure as the standard.
Derivatization Procedure:
-
To 1.0 mL of the standard or sample solution in a suitable vial, add 1.0 mL of a 0.1 M Sodium Bicarbonate or a dilute aqueous solution of triethylamine to act as a base.
-
Add a molar excess of Boc anhydride (e.g., 25-30 mg) dissolved in a small amount of a miscible organic solvent like acetonitrile (e.g., 1.0 mL).
-
Vortex the mixture vigorously for 1-2 minutes and allow it to react at room temperature for 30-60 minutes.
-
After the reaction is complete, dilute the mixture with the mobile phase to a final concentration suitable for injection (e.g., a 1:10 dilution, resulting in ~0.1 mg/mL of the parent compound). A typical final concentration for the derivative is between 0.4-0.6 mg/mL.[4]
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Caption: Workflow for pre-column derivatization of 3-aminopyrrolidine HCl.
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Phenomenex Gemini C18)[4] |
| Mobile Phase | Acetonitrile:Water (e.g., 75:25 v/v) or Methanol:Water (75:25 v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 25 °C[4] |
| Detection Wavelength | 210 nm[4] |
| Injection Volume | 10 µL[4] |
| Run Time | ~10 minutes |
Rationale for Choices: A standard C18 column provides excellent retention for the now hydrophobic Boc-derivative. The mobile phase composition is chosen to provide optimal retention and peak shape; the exact ratio can be adjusted to fine-tune the retention time. A detection wavelength of 210 nm is selected for the carbonyl chromophore of the Boc group.
Alternative Protocol: HILIC for Direct Analysis
For applications where derivatization is undesirable (e.g., to avoid hazardous reagents or potential side-reactions), HILIC is a powerful alternative.
Chromatographic Conditions (HILIC)
| Parameter | Recommended Setting |
| Column | HILIC, 4.6 x 150 mm, 5 µm (e.g., Amide or Amino phase)[18] |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 50% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) |
| Injection Volume | 5 µL |
Rationale for Choices: A HILIC column is specifically designed to retain polar compounds.[11][19] A gradient elution starting with high organic content ensures retention, while increasing the aqueous portion elutes the analyte.[19] Since 3-aminopyrrolidine still lacks a UV chromophore, a universal detector like ELSD or CAD, which does not require a chromophore, is necessary for this direct analysis approach.
Method Validation Framework
Any developed analytical method must be validated to ensure it is suitable for its intended purpose.[20] Validation should be performed according to the International Council for Harmonisation (ICH) guidelines Q2(R1).[21][22][23]
| Validation Parameter | Purpose & Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). The peak for the derivatized analyte should be well-resolved from any other peaks. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of 5 concentration levels should be used, with a correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision. For an assay, this is typically 80-120% of the test concentration.[21] |
| Accuracy | The closeness of test results to the true value. Determined by spike-recovery studies at three levels (e.g., 80%, 100%, 120%) in triplicate. Mean recovery should be within 98.0-102.0%.[21] |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day, n=6, RSD ≤ 2.0%) and Intermediate Precision (inter-day, different analyst/instrument, RSD ≤ 2.0%).[21] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. Often determined at a signal-to-noise ratio of 3:1.[21] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Often determined at a signal-to-noise ratio of 10:1.[21] |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±10% flow rate, ±5% organic in mobile phase, ±2°C column temperature). |
Conclusion
The analysis of 3-aminopyrrolidine hydrochloride by HPLC requires a strategic approach to overcome its inherent challenges of high polarity and lack of a UV chromophore. The pre-column derivatization method detailed in this note provides a sensitive, accurate, and robust solution that is readily deployable in a standard quality control laboratory environment. By converting the analyte into a less polar, UV-active derivative, conventional RP-HPLC instrumentation can be used effectively. For labs seeking to avoid derivatization, the HILIC method offers a viable and powerful alternative, provided a universal detector is available. Proper method validation in accordance with ICH guidelines is essential to ensure the reliability and trustworthiness of the analytical data generated.
References
-
Cromsource. (n.d.). Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]
-
Chopade, S., & Bonde, S. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Applied Pharmaceutical Science, 1(8), 10-16. Retrieved from [Link]
-
AFIN-TS. (n.d.). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. Retrieved from [Link]
-
Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252). Retrieved from [Link]
-
Shabir, G. A. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology, 27(2), 60-73. Retrieved from [Link]
-
Roemling, R., et al. (2026). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Retrieved from [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Chromatography Forum. (2007). Amines-Ion Pairing. Retrieved from [Link]
-
Rajmane, A. D., & Shinde, K. P. (2023). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 13(2), 143-149. Retrieved from [Link]
-
Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]
-
Bird, S. S., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1428-1437. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
Lemasson, E., et al. (2025). Mixed-Mode Chromatography—A Review. LCGC International. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]
-
Gika, E., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 29(23), 5089. Retrieved from [Link]
-
Das, B., & Das, R. (2019). Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Biogenic Amines. IntechOpen. Retrieved from [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]
- CN105181861A. (2015). Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization. Google Patents.
-
PureSynth. (2026). 3-Aminopyrrolidine Dihydrochloride 98.0%(HPLC). Retrieved from [Link]
-
Patel, K., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 19-27. Retrieved from [Link]
-
Chinese Journal of Pharmaceuticals. (2020). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Retrieved from [Link]
-
PubMed. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Retrieved from [Link]
-
Welch Materials. (2024). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (3R)-(-)-3-Aminopyrrolidine Dihydrochloride. PubChem. Retrieved from [Link]
-
ChemBK. (2024). 3-Aminopyrrolidine dihydrochloride. Retrieved from [Link]
-
Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113. Retrieved from [Link]
-
Vevelstad, S. J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(50), 18369-18384. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Research. (2020). Chiral High Performance Liquid Chromatography: Review. Retrieved from [Link]
-
European Medicines Agency. (2003). Guideline on Stability Testing. Retrieved from [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
Norwegian Research Information Repository. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (3S)-(+)-3-Aminopyrrolidine Dihydrochloride. PubChem. Retrieved from [Link]
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. Page loading... [wap.guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
- 5. waters.com [waters.com]
- 6. welch-us.com [welch-us.com]
- 7. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 8. actascientific.com [actascientific.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.cn]
- 12. afin-ts.de [afin-ts.de]
- 13. longdom.org [longdom.org]
- 14. Amines-Ion Pairing - Chromatography Forum [chromforum.org]
- 15. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 16. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. helixchrom.com [helixchrom.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 21. pharmtech.com [pharmtech.com]
- 22. ajpaonline.com [ajpaonline.com]
- 23. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
Application Notes and Protocols for the Synthetic Utilization of (3S)-3-Ethenylpyrrolidine Hydrochloride
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols and applications of (3S)-3-ethenylpyrrolidine hydrochloride in organic synthesis. This chiral building block, featuring a reactive vinyl group and a secondary amine, serves as a versatile scaffold for the construction of complex nitrogen-containing molecules with significant potential in medicinal chemistry. These notes detail key synthetic transformations, including N-functionalization and participation in cycloaddition and conjugate addition reactions, offering step-by-step protocols and insights into reaction mechanisms and optimization.
Introduction: The Synthetic Utility of (3S)-3-Ethenylpyrrolidine
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and FDA-approved pharmaceuticals.[1][2] The introduction of a vinyl group at the C3 position of the chiral pyrrolidine core, as in (3S)-3-ethenylpyrrolidine, offers a valuable handle for a variety of synthetic transformations. The hydrochloride salt form enhances the compound's stability and ease of handling.
The strategic importance of this building block lies in the orthogonal reactivity of its functional groups: the secondary amine allows for N-alkylation, N-arylation, and acylation, while the vinyl group can participate in a range of carbon-carbon bond-forming reactions, including cycloadditions, hydroarylations, and Michael additions. The inherent chirality of the molecule makes it an attractive starting material for the stereoselective synthesis of complex drug candidates.
Preliminary Considerations: Handling and Deprotection
(3S)-3-Ethenylpyrrolidine hydrochloride is a salt and is generally stable. For many reactions, it is necessary to use the free base form, (3S)-3-ethenylpyrrolidine. The free base can be generated in situ by the addition of a suitable base to the reaction mixture or generated in a separate step and used directly.
Protocol 2.1: Generation of the Free Base
-
Dissolution: Dissolve (3S)-3-ethenylpyrrolidine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or diethyl ether.
-
Basification: Add an aqueous solution of a base, such as 1 M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃), and stir the biphasic mixture vigorously for 15-30 minutes.
-
Extraction: Separate the organic layer. Extract the aqueous layer with two additional portions of the organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base, which should be used immediately or stored under an inert atmosphere.
N-Functionalization Protocols
The secondary amine of (3S)-3-ethenylpyrrolidine is readily functionalized, providing a gateway to a diverse range of derivatives.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.
Protocol 3.1.1: N-Arylation of (3S)-3-Ethenylpyrrolidine with an Aryl Bromide
This protocol is a general procedure and may require optimization for specific substrates.
-
Reagents and Materials:
-
(3S)-3-ethenylpyrrolidine hydrochloride
-
Aryl bromide (1.0 eq)
-
Pd₂(dba)₃ (1 mol % complex, 2 mol % Pd)
-
2-(Di-tert-butylphosphino)biphenyl (2 mol %)
-
Sodium tert-butoxide (NaOtBu) (2.4 eq)
-
Anhydrous toluene
-
Schlenk tube
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃, 2-(di-tert-butylphosphino)biphenyl, and sodium tert-butoxide.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe.
-
Add (3S)-3-ethenylpyrrolidine (generated from the hydrochloride salt, 1.2 eq) and the aryl bromide (1.0 eq) via syringe.
-
Place the reaction mixture in a preheated oil bath at 80-110 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[3]
-
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as 2-(di-tert-butylphosphino)biphenyl is crucial for facilitating the catalytic cycle, particularly the reductive elimination step that forms the C-N bond.
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the pyrrolidine and facilitate the formation of the active palladium-amido complex.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, necessitating the exclusion of air and moisture.
Troubleshooting: Low yields can often be attributed to catalyst deactivation, incomplete reaction, or side reactions. Ensure all reagents and solvents are anhydrous and the system is thoroughly purged with an inert gas. Screening different ligands and bases may also improve the outcome.[3]
Cycloaddition Reactions
The vinyl group of N-functionalized (3S)-3-ethenylpyrrolidine derivatives can act as a dipolarophile in [3+2] cycloaddition reactions, leading to the formation of complex heterocyclic systems.
[3+2] Cycloaddition with Azomethine Ylides
This reaction allows for the construction of novel spiro-pyrrolidine/pyrrolizine-oxindole frameworks, which are of significant interest in medicinal chemistry.
Protocol 4.1.1: Synthesis of Spiro-pyrrolidine/pyrrolizine-Oxindole Derivatives
This protocol is adapted from general procedures for 1,3-dipolar cycloadditions.
-
Reagents and Materials:
-
N-Acyl-(3S)-3-ethenylpyrrolidine (prepared from the parent amine)
-
Isatin
-
Sarcosine or L-proline
-
Methanol or Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve the isatin (1.0 eq) and sarcosine or L-proline (1.1 eq) in methanol or ethanol.
-
Add the N-acyl-(3S)-3-ethenylpyrrolidine derivative (1.0 eq) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography.[4]
-
Mechanistic Insight: The reaction proceeds via the in situ generation of an azomethine ylide from the condensation of the isatin and the amino acid. This 1,3-dipole then undergoes a concerted [3+2] cycloaddition with the electron-deficient alkene of the N-acyl-(3S)-3-ethenylpyrrolidine.
Visualization of the Reaction Workflow:
Sources
Application Note: 1,3-Dipolar Cycloaddition of Azomethine Ylides for Pyrrolidine Synthesis
[1][2][3][4][5][6][7][8][9][10]
Introduction
The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in numerous blockbuster drugs (e.g., Atorvastatin, Captopril) and bioactive alkaloids (e.g., Kainic acid). Among the synthetic routes to this ring system, the 1,3-dipolar cycloaddition (1,3-DCA) of azomethine ylides stands out for its ability to generate up to four contiguous stereogenic centers in a single, convergent step.[1][2][3][4]
This guide addresses the two primary methodologies for generating azomethine ylides:
-
Thermal Decarboxylative Generation: A robust, often metal-free route ideal for accessing spiro-pyrrolidines and library generation.
-
Metal-Catalyzed Asymmetric Generation: A precision method utilizing Ag(I) or Cu(I) catalysts to activate
-imino esters, enabling high enantioselectivity.
Mechanistic Principles & Dipole Generation
Understanding the frontier molecular orbital (FMO) interactions and the geometry of the dipole is critical for predicting stereochemical outcomes.
The Dipole
Azomethine ylides are allyl anion-type 4
Generation Pathways
-
Path A (Decarboxylative): Condensation of an
-amino acid with a carbonyl compound forms an oxazolidin-5-one (or iminium carboxylate), which undergoes thermal decarboxylation to release the ylide. -
Path B (Metal-Metallation): A Lewis acid (M
) coordinates to the imine nitrogen and ester carbonyl of an -imino ester, increasing the acidity of the -proton. Deprotonation by a weak base generates a stabilized -metallated ylide.
Mechanistic Pathway Diagram
Figure 1: Dual pathways for azomethine ylide generation and subsequent cycloaddition.[6]
Application Note A: Thermal Synthesis of Spiro-Pyrrolidines
Target: Synthesis of Spiro[indoline-3,2'-pyrrolidin]-2-ones. Relevance: The spiro-oxindole motif is highly prevalent in anticancer agents (e.g., MDM2 inhibitors). Method: Three-component reaction involving Isatin, Sarcosine, and a Chalcone.
Reaction Optimization Data
Solvent choice critically effects the decarboxylation rate and yield.
| Solvent | Temp (°C) | Time (h) | Yield (%) | Observations |
| Methanol | Reflux (65) | 2.0 | 92 | Clean conversion; product precipitates on cooling. |
| Ethanol | Reflux (78) | 2.5 | 88 | Good yield, slightly slower than MeOH. |
| Toluene | Reflux (110) | 4.0 | 65 | Incomplete decarboxylation; requires higher temp. |
| Water | 100 | 1.5 | 70 | "On-water" acceleration observed, but purification difficult. |
Detailed Protocol
Materials:
-
Isatin (1.0 mmol)
-
Sarcosine (1.2 mmol)
-
(E)-Chalcone (1.0 mmol)
-
Methanol (10 mL, HPLC grade)
Procedure:
-
Setup: Charge a 25 mL round-bottom flask with Isatin (147 mg) and Sarcosine (107 mg) in Methanol (10 mL).
-
Ylide Formation: Heat the mixture to reflux for 15-20 minutes. The solution will typically turn deep red/orange, indicating the formation of the azomethine ylide intermediate via decarboxylation.
-
Cycloaddition: Add the dipolarophile (Chalcone, 208 mg) in one portion.
-
Reflux: Continue refluxing for 2 hours. Monitor reaction progress via TLC (SiO2, Hexane:EtOAc 3:1). The ylide spot (baseline/polar) should disappear.
-
Work-up: Allow the reaction mixture to cool to room temperature. In many cases, the spiro-pyrrolidine product will crystallize directly from the solution.
-
Purification: Filter the solid and wash with cold methanol (2 x 2 mL). If no precipitate forms, remove solvent in vacuo and purify via column chromatography (Gradient: 10%
30% EtOAc in Hexane).
Validation:
-
1H NMR: Look for the diagnostic doublet of doublets for the pyrrolidine protons at
3.5–4.5 ppm. -
Stereochemistry: This thermal reaction typically favors the endo-cycloadduct due to secondary orbital interactions, though mixtures can occur depending on the chalcone sterics.
Application Note B: Catalytic Asymmetric Synthesis
Target: Enantioenriched Proline Derivatives.
Relevance: Asymmetric synthesis of unnatural amino acids.
Method: Ag(I)-catalyzed reaction of
Catalyst & Ligand Selection
Silver(I) salts (AgOAc, AgF, Ag2CO3) are preferred for their ability to coordinate the imino ester without promoting rapid racemization. Phosphine ligands (e.g., Fesulphos, Binap) induce chirality.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for Ag(I)-catalyzed asymmetric cycloaddition.
Detailed Protocol
Materials:
-
AgOAc (0.03 mmol, 5.0 mg)
-
Chiral Ligand (e.g., (R)-BINAP or Fesulphos derivative) (0.033 mmol)
- -Imino Ester (1.0 mmol) (prepared from Glycine methyl ester + Benzaldehyde)
- -Methylmaleimide (1.1 mmol)
-
Triethylamine (0.05 mmol)
-
Toluene (anhydrous, 5 mL)
Procedure:
-
Catalyst Formation: In a flame-dried Schlenk tube under Argon, dissolve AgOAc and the Chiral Ligand in Toluene (2 mL). Stir at room temperature for 30 minutes to ensure complexation.
-
Ylide Generation: Add the
-imino ester dissolved in Toluene (2 mL) followed by Triethylamine. The solution often changes color (yellow to orange) as the -metallated ylide forms. -
Reaction: Cool the mixture to -20°C to maximize enantioselectivity. Add
-methylmaleimide (dissolved in 1 mL Toluene) dropwise. -
Monitoring: Stir at -20°C for 6–12 hours. Monitor consumption of the imino ester by TLC.
-
Work-up: Filter the mixture through a short pad of Celite to remove silver salts. Wash the pad with DCM.
-
Purification: Concentrate the filtrate and purify by flash chromatography (SiO2, Hexane/EtOAc).
Critical Control Points:
-
Water Content: Strictly anhydrous conditions are required. Water competes for coordination sites on Ag(I), killing catalytic activity.
-
Base Loading: Excess base can lead to background (racemic) reaction. Keep base catalytic (5-10 mol%) if possible, or stoichiometric only if the reaction is slow, but ensure the metal-complex forms first.
References
-
Grigg, R., et al. (1992). "X=Y-ZH Systems as potential 1,3-dipoles. Part 36. Stereochemistry of the thermal and metal-catalysed cycloadditions of imines of alpha-amino acid esters." Tetrahedron. Link
-
Nájera, C., & Sansano, J. M. (2007). "Catalytic asymmetric synthesis of pyrrolidines via 1,3-dipolar cycloaddition of azomethine ylides." Angewandte Chemie International Edition. Link
-
Adib, M., et al. (2010).[8] "Reaction between isatin, sarcosine and 1,3-dicarbonyl compounds: A one-pot three-component synthesis of spirooxindoles." Tetrahedron Letters. Link
-
Carretero, J. C., et al. (2009). "Fesulphos-Cu-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides." Journal of Organic Chemistry. Link
-
Pandey, G., et al. (2006). "Ag(I)-catalyzed enantioselective [3+2] cycloaddition of azomethine ylides." Organic Letters. Link
Sources
- 1. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sciforum.net [sciforum.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 8. repositorio.uam.es [repositorio.uam.es]
Troubleshooting & Optimization
Stability and storage conditions for (3S)-3-ethenylpyrrolidinehydrochloride
The following technical support guide is designed for researchers and drug development professionals working with (3S)-3-ethenylpyrrolidine hydrochloride . This guide synthesizes chemical stability principles with practical handling protocols to ensure the integrity of this chiral building block.
Senior Application Scientist Desk Subject: Stability, Storage, and Handling Protocols
Compound Identity & Critical Specifications
Before initiating any experimental workflow, verify the compound's identity. This chiral intermediate combines a reactive vinyl group with a hygroscopic hydrochloride salt, creating a unique stability profile that requires strict environmental control.
| Parameter | Specification |
| Chemical Name | (3S)-3-ethenylpyrrolidine hydrochloride |
| Synonyms | (3S)-3-vinylpyrrolidine HCl; (3S)-3-vinylpyrrolidinium chloride |
| Molecular Formula | C₆H₁₁N[1][2][3][4][5][6] · HCl (C₆H₁₂ClN) |
| Molecular Weight | ~133.62 g/mol |
| Physical State | White to off-white solid (crystalline powder) |
| Key Functionality | Chiral amine (S-configuration), Reactive alkene (Vinyl group) |
| Solubility | Highly soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |
Storage & Stability Protocol (The "Gold Standard")[2]
Core Directive: The stability of (3S)-3-ethenylpyrrolidine hydrochloride is threatened by two primary vectors: radical polymerization of the vinyl group and hydrolysis/clumping due to the hygroscopic HCl salt.[2]
Recommended Storage Conditions
-
Temperature: -20°C (± 5°C) .
-
Why? Low temperature kinetically inhibits the spontaneous polymerization of the ethenyl group. While 2-8°C may be sufficient for short-term (<1 week), long-term storage requires deep freeze.[2]
-
-
Atmosphere: Inert Gas (Argon or Nitrogen) .
-
Why? Oxygen can act as a radical initiator or interact with the vinyl group. Moisture in the air will be rapidly absorbed by the HCl salt, leading to hydrolysis risks and weighing errors.
-
-
Container: Tightly sealed glass vial with Parafilm/Teflon tape , stored inside a secondary desiccated container (e.g., a jar with Drierite).
Stability Logic Diagram
The following diagram illustrates the degradation pathways you must prevent.
Caption: Degradation vectors for (3S)-3-ethenylpyrrolidine HCl showing moisture-induced physical change and radical-induced chemical change.
Troubleshooting Guide & FAQs
This section addresses specific scenarios reported by users in the field.
Issue 1: Material Appearance & Physical State[7][8]
Q: The powder has turned into a sticky gum or a solid block. Is it still usable?
-
Diagnosis: The compound has absorbed atmospheric moisture (Hygroscopicity). The HCl salt is extremely avid for water.
-
Solution:
-
If "sticky gum": Weighing accurate stoichiometry is now impossible. Discard for quantitative synthesis. It may be recoverable for qualitative checks by dissolving in water, but purity is compromised.
-
If "solid block": If the color is still white, it may just be fused. Attempt to break it gently under an inert atmosphere. If it is yellow/orange, see below.
-
-
Prevention: Always allow the vial to warm to room temperature before opening to prevent condensation. Handle inside a glovebox or dry bag if possible.
Q: The white powder has developed a yellow or orange tint.
-
Diagnosis: This indicates oxidation or the onset of polymerization of the vinyl group. Pyrrolidine derivatives often yellow upon oxidation; however, the vinyl group adds a risk of oligomer formation.
-
Action: Check solubility in Methanol or Water.
-
Clear solution: Likely minor surface oxidation. Purify via recrystallization (EtOH/Et2O) if critical.
-
Cloudy/Insoluble residue: Polymerization has occurred.[7] Discard .
-
Issue 2: Solubility & Handling
Q: I need to use the free base for my reaction. How do I liberate it without polymerizing the vinyl group?
-
Risk: The free amine (3-ethenylpyrrolidine) is more volatile and more prone to oxidation/polymerization than the HCl salt.[2]
-
Protocol:
-
Dissolve the HCl salt in minimal water.
-
Cool to 0°C.
-
Add cold NaOH or K₂CO₃ solution dropwise.
-
Extract immediately into a cold organic solvent (e.g., DCM or Et₂O).
-
Do not concentrate to dryness if possible; use the solution directly. If you must concentrate, keep temperature <20°C and use a radical inhibitor (e.g., BHT) if compatible with the next step.
-
Q: Can I store a stock solution in DMSO?
-
Answer: Not recommended for long term.
-
Reasoning: While soluble, DMSO can facilitate nucleophilic attacks or slow polymerization over time. Reactive vinyl groups are best stored as the solid HCl salt. If necessary, prepare fresh.
Standard Operating Procedure (SOP): Handling for Synthesis
Objective: To weigh and transfer (3S)-3-ethenylpyrrolidine HCl without compromising the bulk material.
Reagents & Equipment:
-
(3S)-3-ethenylpyrrolidine HCl (stored at -20°C)[2]
-
Desiccator
-
Analytical Balance (calibrated)
-
Spatula (clean, dry)[2]
-
Inert Gas line (Nitrogen/Argon)[2]
Step-by-Step Protocol:
-
Equilibration (Critical): Remove the vial from the -20°C freezer. Place it in a desiccator or on the bench and allow it to reach room temperature (20-25°C) .
-
Wait time: ~30-45 minutes.[2]
-
Why? Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic salt, ruining the remaining stock.
-
-
Inert Opening: If available, place the vial in a glove bag/box. If on a bench, flush the headspace with Argon immediately after opening.
-
Quick Weighing: Weigh the required amount rapidly. Avoid leaving the vial open.
-
Resealing:
-
Wipe the rim of the vial with a Kimwipe to remove any powder (which prevents a tight seal).
-
Flush headspace with Argon/Nitrogen.
-
Cap tightly and wrap with Parafilm.
-
-
Return to Storage: Immediately return the stock to -20°C.
References
-
PubChem. 3-ethenylpyrrolidine hydrochloride (Compound).[2][3][4][5][6] National Library of Medicine. Available at: [Link] (Accessed 2024).
-
European Chemicals Agency (ECHA). Registration Dossier: Pyrrolidine derivatives. Available at: [Link].
Sources
- 1. chemscene.com [chemscene.com]
- 2. N-Vinylpyrrolidone - Wikipedia [en.wikipedia.org]
- 3. PubChemLite - 3-ethenylpyrrolidin-3-ol hydrochloride (C6H11NO) [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - 3-ethylpyrrolidine hydrochloride (C6H13N) [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - 3-ethenylpyrrolidine hydrochloride (C6H11N) [pubchemlite.lcsb.uni.lu]
- 6. PubChemLite - 3-ethenylpyrrolidine hydrochloride (C6H11N) [pubchemlite.lcsb.uni.lu]
- 7. Synthesis of 3-alkylated-1-vinyl-2-pyrrolidones and preliminary kinetic studies of their photopolymerizations: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Navigating the Nuances of (3S)-3-Ethenylpyrrolidine Hydrochloride in Synthesis: A Technical Support Guide
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with (3S)-3-ethenylpyrrolidine hydrochloride. This guide is structured to provide in-depth, practical solutions to common challenges encountered during its application in complex chemical syntheses. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, and the introduction of a vinyl group at the C3 position, along with a defined stereocenter, offers unique synthetic opportunities but also presents specific challenges. This resource is designed to be a dynamic, question-and-answer-based troubleshooting manual, moving beyond generic advice to address the intricate causal relationships in your experimental work.
Core Concepts: Understanding the Reagent
(3S)-3-Ethenylpyrrolidine hydrochloride is a chiral secondary amine that combines the nucleophilicity of the pyrrolidine nitrogen with the reactivity of a vinyl group. The hydrochloride salt form enhances its stability and ease of handling. However, for most reactions, the free base is required, necessitating an in-situ or prior deprotection step.
Key Physicochemical and Stability Data (Illustrative)
| Property | Value (Estimated) | Considerations for Experimental Design |
| Appearance | White to off-white solid | Color changes may indicate degradation or impurities. |
| Solubility | Soluble in water, methanol; sparingly soluble in less polar organic solvents. | Choice of solvent for reaction and workup is critical. |
| Stability | The hydrochloride salt is generally stable under standard storage conditions (cool, dry). The free base may be less stable and prone to oxidation or polymerization. | Store the hydrochloride salt under inert atmosphere. Prepare the free base immediately before use. |
| pKa (of conjugate acid) | ~10-11 | Affects the choice of base for deprotection and the pH of the reaction medium. |
Frequently Asked Questions & Troubleshooting Guides
Q1: My reaction with (3S)-3-ethenylpyrrolidine is sluggish or fails to initiate. What are the likely causes?
A1: This is a common issue that can often be traced back to the acidic nature of the starting material.
-
Incomplete Deprotection: The primary amine of the hydrochloride salt is protonated and therefore non-nucleophilic. For reactions requiring the nucleophilic nitrogen (e.g., N-alkylation, acylation, Michael additions), quantitative conversion to the free base is essential.
-
Troubleshooting Protocol:
-
Choice of Base: Use at least one equivalent of a non-nucleophilic base. For sensitive substrates, consider organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). For more robust reactions, inorganic bases like potassium carbonate or sodium bicarbonate can be used.
-
In-situ vs. Pre-formation of the Free Base:
-
In-situ: Add the base to a solution of the hydrochloride salt in your reaction solvent, stir for a period (e.g., 15-30 minutes) before adding the electrophile. This is often sufficient.
-
Pre-formation: For highly sensitive reactions, you can extract the free base. Dissolve the hydrochloride salt in water, basify with a strong base (e.g., NaOH), and extract the free base into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer thoroughly (e.g., with Na2SO4 or MgSO4) and use the solution directly. Be aware that the isolated free base may have limited stability.
-
-
Solvent Considerations: Ensure your reaction solvent is compatible with the deprotection step. For instance, if using an inorganic base, a solvent that can accommodate some degree of heterogeneity might be necessary.
-
-
-
Purity of Starting Materials: As with any reaction, the purity of all components is crucial. Impurities in your electrophile or solvent can inhibit the reaction.
-
Validation Step: Always check the purity of your starting materials by NMR or other appropriate analytical techniques before commencing the reaction.
-
Q2: I am observing significant side product formation. What are the potential side reactions involving the vinyl group?
A2: The vinyl group introduces a second site of reactivity that can compete with the desired reaction at the nitrogen atom.
-
Michael Addition: If your reaction mixture contains nucleophiles (including another molecule of the pyrrolidine), they can potentially add to the vinyl group, especially if the reaction conditions are harsh or if a catalyst that activates the vinyl group is present.
-
Polymerization: Under acidic conditions or in the presence of radical initiators, the vinyl group can polymerize. This is particularly a risk if the reaction is heated for extended periods.
-
Coordination to Metal Catalysts: In metal-catalyzed reactions, the vinyl group can coordinate to the metal center, potentially inhibiting the desired catalytic cycle or leading to undesired side reactions.
-
Mitigation Strategies:
-
Protecting Groups: If the nitrogen is the desired site of reaction, consider protecting it first (e.g., as a carbamate) before performing chemistry on the vinyl group, and vice versa.
-
Reaction Conditions: Use the mildest possible reaction conditions (temperature, reaction time) to minimize side reactions.
-
Degassing Solvents: For metal-catalyzed reactions, ensure your solvents are thoroughly degassed to remove oxygen, which can promote side reactions.
-
-
Q3: My product is a complex mixture, and purification is proving difficult. What are some effective purification strategies?
A3: The basicity of the pyrrolidine nitrogen can complicate purification by standard silica gel chromatography.
-
Acidic Impurities: If your product is basic, acidic impurities can be removed with a simple aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution).
-
Chromatography of Basic Compounds:
-
Treated Silica Gel: Use silica gel that has been treated with a base. You can prepare this by slurrying the silica gel in your eluent containing a small amount of a volatile amine like triethylamine (e.g., 0.1-1%). This will neutralize the acidic sites on the silica and prevent your product from tailing.
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) or a reversed-phase silica gel for your chromatography.
-
-
Crystallization/Salt Formation: If your product is a solid, recrystallization is an excellent purification method. If it is an oil, you may be able to form a crystalline salt (e.g., hydrochloride, tartrate) which can then be purified by recrystallization.
-
Distillation: For thermally stable, volatile products, distillation under reduced pressure can be a highly effective purification technique.
Q4: I am concerned about the stereochemical integrity of the (S)-center. Can epimerization occur?
A4: The stereocenter at the C3 position is generally stable under most reaction conditions. However, epimerization is a possibility under certain harsh conditions.
-
Conditions to Avoid:
-
Strongly Basic Conditions at Elevated Temperatures: Prolonged exposure to strong bases at high temperatures could potentially lead to deprotonation at the C2 or C4 positions, which, if followed by reprotonation, could in principle lead to epimerization, although this is generally unlikely for a non-activated C-H bond.
-
Reactions Involving Ring Opening and Closing: Any reaction sequence that involves the cleavage and reformation of the pyrrolidine ring could potentially compromise the stereocenter.
-
Verification of Stereochemical Purity:
-
Chiral HPLC or GC: The most reliable way to assess the enantiomeric purity of your product is by using a chiral stationary phase.
-
Polarimetry: Measurement of the specific rotation can be a good indicator of stereochemical integrity, provided you have a reference value for the pure enantiomer.
-
-
Experimental Workflow Diagrams
Decision Tree for Reaction Failure
Caption: Troubleshooting workflow for failed reactions.
Purification Strategy Selection
Caption: Decision guide for purification of pyrrolidine derivatives.
References
- Li Petri, G., Raimondi, M. V., & Dömling, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14815780, 3-ethenylpyrrolidine hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride.
- Google Patents. (n.d.). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
- Gümüş, M., & Özkay, Y. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1243572.
-
Molecules. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved from [Link]
-
PMC. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
PMC. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Retrieved from [Link]
-
Synthesis of 3-pyrrolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of pyrrolidines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
Technical Support Center: Refined Analytical Methods for (3S)-3-Ethenylpyrrolidine Hydrochloride Characterization
Welcome to the technical support center for the characterization of (3S)-3-ethenylpyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based answers to common challenges encountered during the analysis of this chiral compound. Our focus is on providing not just protocols, but the scientific reasoning behind them, ensuring robust and reliable results.
Section 1: Fundamental Characterization & Purity Assessment
This section addresses the initial and most critical step: confirming the identity and purity of your (3S)-3-ethenylpyrrolidine hydrochloride sample.
Question 1: What is the recommended initial suite of analytical tests for identity confirmation of (3S)-3-ethenylpyrrolidine hydrochloride?
Answer: For unambiguous identification, a multi-technique approach is essential. We recommend a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
-
¹H and ¹³C NMR: These techniques provide detailed structural information, confirming the carbon-hydrogen framework of the molecule.[1] In a suitable deuterated solvent like CDCl₃ or D₂O, you should be able to identify characteristic signals for the pyrrolidine ring protons, the ethenyl (vinyl) group protons, and the corresponding carbons.[1] Variable temperature NMR studies can also provide insights into conformational isomers of the pyrrolidine ring.[2][3]
-
Mass Spectrometry (MS): This is crucial for determining the molecular weight of the free base and observing characteristic fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique. The expected molecular ion for the free base (C₆H₁₁N) would be at an m/z corresponding to its molecular weight. Fragmentation of the pyrrolidine ring is a key diagnostic feature.[4][5]
-
FTIR Spectroscopy: This provides information about the functional groups present. Key absorbances to look for include N-H stretching (from the protonated amine hydrochloride), C-H stretching (aliphatic and vinylic), and C=C stretching of the ethenyl group.
Question 2: How can I develop a robust HPLC method for assessing the purity of (3S)-3-ethenylpyrrolidine hydrochloride and detecting potential impurities?
Answer: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for purity analysis and is mandated by regulatory agencies for pharmaceutical products.[6][7][8][9] The goal is to separate the main compound from any process-related impurities or degradation products.
A reverse-phase HPLC (RP-HPLC) method is typically the most suitable starting point.[1][10]
Recommended Starting Conditions for Method Development:
| Parameter | Recommended Starting Point | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A versatile stationary phase for separating a wide range of compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Provides good peak shape for amines and is compatible with MS detection.[11] |
| Gradient | Start with a shallow gradient (e.g., 5-95% B over 20 minutes) | To ensure elution of both polar and non-polar impurities.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides good reproducibility. |
| Detection | UV at a low wavelength (e.g., 210-220 nm) | Since the molecule lacks a strong chromophore, low UV is necessary for detection.[1] |
Method Validation: Once a suitable separation is achieved, the method must be validated according to ICH guidelines (Q2(R1)/Q2(R2)).[12][13][14] This involves assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[12][15]
Troubleshooting Workflow for Purity Analysis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 5. annexpublishers.com [annexpublishers.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. biotech-spain.com [biotech-spain.com]
- 8. ijtsrd.com [ijtsrd.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. fda.gov [fda.gov]
- 12. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 13. particle.dk [particle.dk]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. applications.emro.who.int [applications.emro.who.int]
Validation & Comparative
Evaluating the cost-effectiveness of different synthetic pathways for (3S)-3-ethenylpyrrolidinehydrochloride
Title: Comparative Guide: Synthetic Pathways for (3S)-3-Ethenylpyrrolidine Hydrochloride Subtitle: A Technical Analysis of Cost-Effectiveness, Scalability, and Process Integrity for Drug Development
Executive Summary
(3S)-3-ethenylpyrrolidine hydrochloride (CAS: 1159824-00-2, also known as (S)-3-vinylpyrrolidine HCl) is a high-value chiral building block used in the synthesis of kinase inhibitors and GPCR ligands. Its structural rigidity and specific stereochemistry at the C3 position make it critical for structure-activity relationship (SAR) studies.
This guide evaluates three distinct synthetic pathways based on Cost of Goods (COGS) , Scalability , and Atom Economy .
-
Pathway A (Functional Group Interconversion): High reliability, moderate cost. Best for gram-to-kilogram scale.
-
Pathway B (Asymmetric Metathesis): High atom economy, high catalyst cost. Best for rapid R&D iteration.
-
Pathway C (Classical Resolution): Lowest reagent cost, low yield (max 50%). Best for multi-ton manufacturing where recycling streams are established.
Pathway Analysis & Cost-Effectiveness
Pathway A: The "Chiral Pool" Route (Recommended)
Mechanism: Transformation of commercially available (S)-N-Boc-3-pyrrolidinecarboxylic acid via reduction, oxidation, and Wittig olefination. Causality: This route preserves the defined stereocenter from the starting material, minimizing the risk of racemization if the aldehyde intermediate is handled at low temperatures.
-
Step 1: Reduction of Carboxylic Acid to Alcohol (BH3·THF or mixed anhydride/NaBH4).
-
Step 2: Oxidation to Aldehyde (Swern or Parikh-Doering). Critical Control Point: The aldehyde at C3 is prone to epimerization via enolization.
-
Step 3: Wittig Methylenation (Ph3P=CH2).
-
Step 4: Deprotection (HCl/Dioxane).
Pathway B: Asymmetric Ring-Closing Metathesis (RCM)
Mechanism: Enantioselective cyclization of an achiral diene amine using a chiral Ruthenium catalyst or chiral auxiliary. Causality: Uses the efficiency of olefin metathesis to build the ring and stereocenter simultaneously or from a chiral allylic amine precursor.
Pathway C: Classical Optical Resolution
Mechanism: Synthesis of racemic 3-vinylpyrrolidine followed by fractional crystallization with a chiral acid (e.g., L-Tartaric acid or D-Mandelic acid). Causality: Exploits solubility differences between diastereomeric salts.
Comparative Data: Cost & Performance Metrics
| Metric | Pathway A: Chiral Pool | Pathway B: Asymmetric RCM | Pathway C: Resolution |
| Starting Material Cost | Moderate ((S)-Acid) | High (Catalyst/Precursor) | Low (Racemic pyrrolidine) |
| Step Count | 4 Linear Steps | 2-3 Steps | 3 Steps (Syn + Res + Salt) |
| Overall Yield | ~45-55% | ~60-70% | < 35% (theoretical max 50%) |
| Scalability | Excellent (Standard Unit Ops) | Moderate (Dilution required) | Excellent (Crystallization) |
| E-Factor (Waste) | High (Ph3PO waste) | Low (Atom efficient) | High (Discarded enantiomer) |
| Chiral Purity (ee) | > 98% (Source dependent) | > 95% (Catalyst dependent) | > 99% (After recrystallization) |
Visualized Workflows (Graphviz)
Caption: Comparison of the linear Chiral Pool synthesis (Top) vs. the divergent Resolution pathway (Bottom).
Detailed Experimental Protocol (Pathway A)
Rationale: This protocol is selected for its reliability in a research setting. It avoids the high catalyst costs of RCM and the yield loss of resolution.
Step 1: Reduction of (S)-N-Boc-3-pyrrolidinecarboxylic acid
-
Reagents: (S)-N-Boc-3-pyrrolidinecarboxylic acid (1.0 eq), Borane-THF complex (1.0M, 1.2 eq).
-
Procedure: Dissolve acid in anhydrous THF at 0°C. Add BH3·THF dropwise (exothermic). Stir at RT for 4h. Quench with MeOH. Concentrate to yield (S)-N-Boc-3-hydroxymethylpyrrolidine.
-
Checkpoint: IR spectroscopy should show disappearance of the carboxylic acid C=O stretch.
Step 2: Swern Oxidation (Critical Step)
-
Reagents: Oxalyl chloride (1.1 eq), DMSO (2.2 eq), TEA (5 eq), DCM (solvent).
-
Procedure:
-
Cool DCM solution of oxalyl chloride to -78°C.
-
Add DMSO dropwise (gas evolution). Stir 15 min.
-
Add alcohol from Step 1 slowly. Stir 30 min at -78°C.
-
Add Triethylamine (TEA). Allow to warm to 0°C only after TEA addition.
-
-
Causality: Warming before adding base will cause the activated intermediate to decompose or the aldehyde to racemize.
-
Output: (S)-N-Boc-3-formylpyrrolidine. Use immediately.
Step 3: Wittig Methylenation
-
Reagents: Methyltriphenylphosphonium bromide (1.2 eq), KOtBu (1.2 eq), THF.
-
Procedure:
-
Suspend phosphonium salt in THF. Add KOtBu at 0°C to generate the bright yellow ylide. Stir 30 min.
-
Add crude aldehyde solution dropwise.
-
Stir at RT for 2h. Filter off triphenylphosphine oxide (TPPO).
-
-
Purification: Silica gel chromatography (Hexane/EtOAc) is essential to remove TPPO.
Step 4: Hydrolysis to Hydrochloride Salt
-
Reagents: 4M HCl in Dioxane.
-
Procedure: Dissolve N-Boc alkene in dioxane. Add HCl solution. Stir 1h. Precipitate forms.
-
Isolation: Filter the white solid. Wash with Et2O. Dry under vacuum.
-
Final Product: (3S)-3-ethenylpyrrolidine hydrochloride.
References
-
Organic Chemistry Portal. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Retrieved from [Link]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link][1]
- Google Patents. (2010). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof. WO2007024113A1.
-
Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]
-
Chemistry Steps. (2023). Resolution of Enantiomers. Retrieved from [Link]
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: (3S)-3-Ethenylpyrrolidine Hydrochloride
[1]
Executive Safety Summary
Immediate Action Required: Treat (3S)-3-ethenylpyrrolidine hydrochloride as a hazardous irritant with potential reactivity due to the vinyl moiety.[1] While the hydrochloride salt form stabilizes the amine, the terminal alkene (vinyl group) presents a risk of polymerization or alkylation activity in biological systems.
Core Hazard Classifications (GHS):
Hazard Mechanism & Risk Assessment
To select the correct PPE, one must understand the mechanism of injury. This compound presents a dual-threat profile:
-
The Hydrochloride Salt (Acidic Hydrolysis): Upon contact with moisture (sweat, mucous membranes, lung tissue), the salt hydrolyzes to release hydrochloric acid. This causes immediate irritation or chemical burns to exposed tissues.
-
The Vinyl Moiety (Michael Acceptor Potential): The ethenyl group is an electron-deficient alkene.[1] In biological contexts, vinyl groups can act as Michael acceptors, potentially forming covalent bonds with nucleophilic residues (like cysteine) in proteins. This suggests a theoretical risk of sensitization or genotoxicity , necessitating a higher tier of protection than simple salts [1].
PPE Selection Matrix
Standard laboratory clothing (long pants, closed-toe shoes) is the baseline requirement.[1]
| Protection Zone | Recommended Equipment | Technical Justification |
| Respiratory | Fume Hood (Primary) N95/P100 Respirator (Secondary) | The HCl salt is likely a fine crystalline powder.[1] Inhalation poses the highest risk of systemic absorption and pulmonary edema due to acidic hydrolysis in the alveoli. Always handle solids in a certified fume hood. |
| Hand (Primary) | Nitrile Gloves (Min.[1] 0.11 mm thickness) | Nitrile provides excellent resistance to organic salts and incidental acid exposure. Latex is not recommended due to poor chemical resistance against organic modifiers. |
| Hand (Secondary) | Double Gloving | Required when handling solutions >0.1 M or quantities >500 mg.[1] The outer glove protects against gross contamination; the inner glove prevents permeation during doffing. |
| Eye/Face | Chemical Safety Goggles | Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a seal against dust entry. |
| Body | Lab Coat (Poly-Cotton or Tyvek) | Standard lab coat is sufficient for solid handling.[1] Use Tyvek arm sleeves if working with large liquid volumes to prevent sleeve saturation. |
Operational Protocol: Safe Handling Workflow
This protocol is designed to minimize "dust generation"—the primary vector for exposure.[1]
Phase 1: Preparation & Weighing
-
Engineering Control: Activate the chemical fume hood. Verify face velocity is between 80–120 fpm.
-
Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat. Dry organic salts are prone to static charge, which can cause the powder to "jump" or disperse unexpectedly.
-
Transfer: Use a disposable spatula. Do not pour from the stock bottle; this creates a dust cloud. Transfer small amounts gently.
Phase 2: Solubilization (Critical Step)
The risk of exposure changes from inhalation (dust) to splash (skin/eye) once dissolved.[1]
-
Solvent Choice: Dissolve in the requisite solvent (e.g., Methanol, DMSO, Water) inside the hood.
-
Exothermic Check: The dissolution of HCl salts can be mildly exothermic. Add solvent slowly.
-
Vessel Closure: Cap the vial immediately after dissolution. The vinyl group may be sensitive to oxygen or moisture over time; flush with Nitrogen/Argon if storing.
Phase 3: Cleanup & Decontamination[1][4]
-
Wipe Down: Clean the balance area with a wet paper towel (water/surfactant) to capture invisible dust residues. Do not use compressed air.
-
Glove Removal: Perform "beak method" removal inside the hood to prevent releasing dust from the glove surface into the lab air.
Decision Logic for PPE & Handling
The following diagram illustrates the decision process for handling (3S)-3-ethenylpyrrolidine hydrochloride based on quantity and state.
Caption: Decision matrix for PPE selection based on physical state and concentration risks.
Emergency & Disposal Procedures
Accidental Exposure[1][2][5]
-
Eye Contact: Immediately flush with water for 15 minutes .[4][5] The HCl component requires prolonged flushing to neutralize pH. Hold eyelids open.
-
Skin Contact: Brush off loose powder before wetting (to prevent creating a concentrated acid patch), then wash with soap and water for 15 minutes.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
Disposal Strategy
Do not dispose of down the drain.
-
Solid Waste: Collect in a container labeled "Hazardous Waste - Solid Toxic/Irritant".[1]
-
Liquid Waste: Segregate into "Organic Solvents" or "Aqueous Waste" depending on the solvent used.
-
Destruction: The preferred method is incineration equipped with an afterburner and scrubber to handle nitrogen oxides (NOx) and hydrogen chloride (HCl) emissions [2].
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
